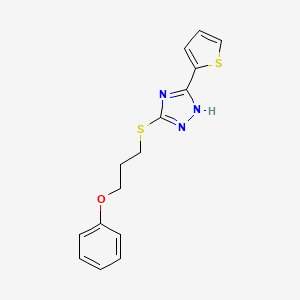
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a phenoxypropylsulfanyl group attached to a thiophen-2-yl-1H-1,2,4-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a nucleophilic substitution reaction using a thiophene derivative and an appropriate leaving group.
Attachment of the Phenoxypropylsulfanyl Group: The final step involves the attachment of the phenoxypropylsulfanyl group to the triazole core through a nucleophilic substitution reaction, typically using a phenoxypropyl halide and a thiol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenoxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles using reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-phenoxypropylsulfanyl)-5-phenyl-1H-1,2,4-triazole
- 3-(3-phenoxypropylsulfanyl)-5-methyl-1H-1,2,4-triazole
- 3-(3-phenoxypropylsulfanyl)-5-ethyl-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole stands out due to the presence of the thiophen-2-yl group, which imparts unique electronic and steric properties. This can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-2-6-12(7-3-1)19-9-5-11-21-15-16-14(17-18-15)13-8-4-10-20-13/h1-4,6-8,10H,5,9,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKRCMGXYPWOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NNC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
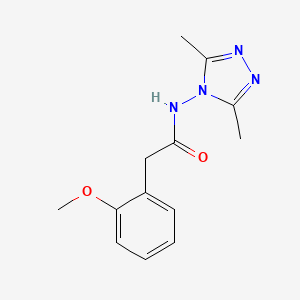
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)
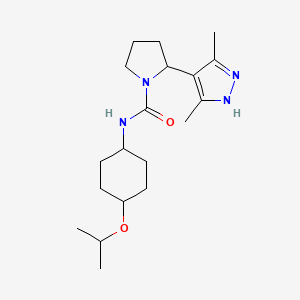
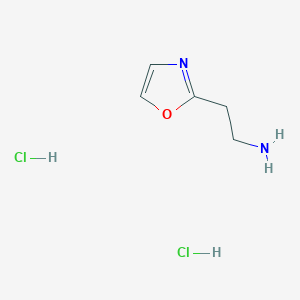
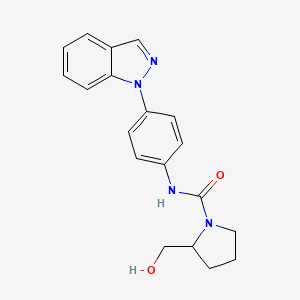
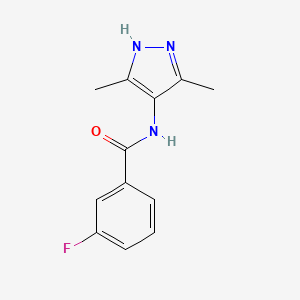
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)

![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
